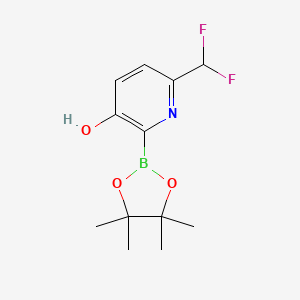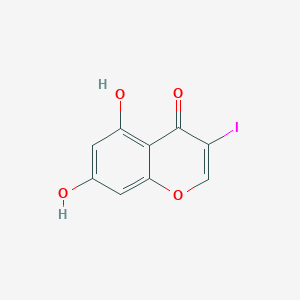
5,7-Dihydroxy-3-iodo-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-3-iodo-4H-chromen-4-one: is a chemical compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and an iodine atom at position 3 on the chromen-4-one scaffold. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3-iodo-4H-chromen-4-one typically involves the iodination of 5,7-dihydroxy-4H-chromen-4-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups at positions 5 and 7 can undergo oxidation to form quinones.
Reduction: The chromen-4-one scaffold can be reduced to chroman-4-one derivatives.
Substitution: The iodine atom at position 3 can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 5,7-dihydroxy-3-iodo-4H-chromen-4-one-quinone.
Reduction: Formation of 5,7-dihydroxy-3-iodo-chroman-4-one.
Substitution: Formation of 5,7-dihydroxy-3-substituted-4H-chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dihydroxy-3-iodo-4H-chromen-4-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
Medicine: Medicinally, this compound is investigated for its potential anticancer and antimicrobial activities. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in material science for the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,7-Dihydroxy-3-iodo-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
5,7-Dihydroxy-4H-chromen-4-one: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodo-5,6,7-trimethoxy-4H-chromen-4-one: Contains methoxy groups instead of hydroxyl groups, altering its chemical reactivity and biological activity.
5,7-Dihydroxy-3-methyl-4H-chromen-4-one: The presence of a methyl group instead of an iodine atom changes its steric and electronic properties.
Uniqueness: 5,7-Dihydroxy-3-iodo-4H-chromen-4-one is unique due to the presence of both hydroxyl and iodine functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H5IO4 |
|---|---|
Peso molecular |
304.04 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-iodochromen-4-one |
InChI |
InChI=1S/C9H5IO4/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3,11-12H |
Clave InChI |
NOQLJHZALUFUGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1O)C(=O)C(=CO2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
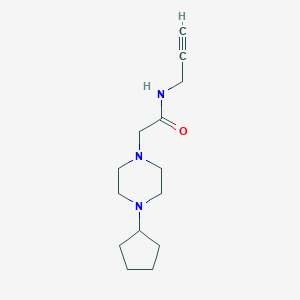


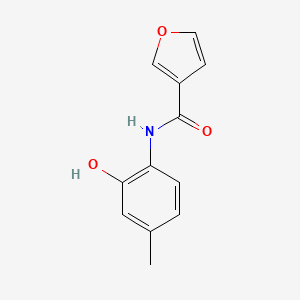


![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)
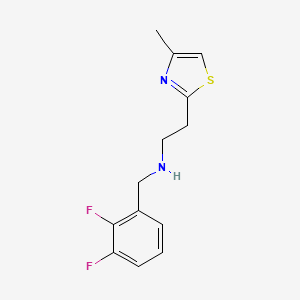
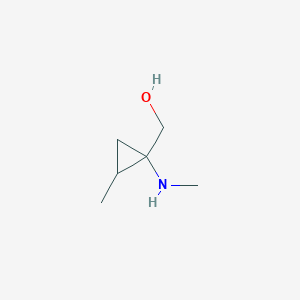
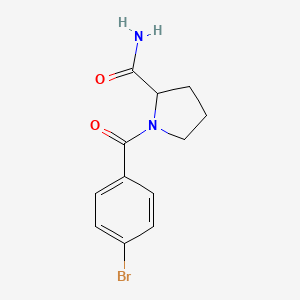
![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

